

Physical and chemical properties of Methyl Bromodifluoroacetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl Bromodifluoroacetate*

Cat. No.: *B1630999*

[Get Quote](#)

An In-depth Technical Guide to **Methyl Bromodifluoroacetate**: Properties, Reactivity, and Applications

Introduction

Methyl Bromodifluoroacetate (CAS No. 683-98-7) is a specialized fluorinated compound that has emerged as a pivotal building block in modern organic synthesis.^[1] Its unique molecular architecture, featuring a reactive bromine atom and two fluorine atoms adjacent to an ester functional group, imparts distinct chemical reactivity and stability.^[1] This guide offers a comprehensive overview of the physical, chemical, and spectroscopic properties of **Methyl Bromodifluoroacetate**. It is intended for researchers, scientists, and drug development professionals who can leverage its unique characteristics. The compound is an invaluable reagent for introducing bromine and difluoromethyl groups into complex molecules, a strategy widely employed to enhance the biological activity and metabolic stability of pharmaceuticals and agrochemicals.^{[2][3]} As industries increasingly seek advanced fluorine-containing reagents to optimize product performance, **Methyl Bromodifluoroacetate** stands out as a critical and versatile intermediate.^{[1][2]}

Section 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of **Methyl Bromodifluoroacetate** is essential for its safe handling, storage, and effective application in synthesis. The compound is a colorless to almost colorless, clear liquid under standard conditions.^[2] Key quantitative data are summarized in the table below.

Table 1: Physical and Chemical Properties of **Methyl Bromodifluoroacetate**

Property	Value	Source(s)
CAS Number	683-98-7	[2][4]
Molecular Formula	C ₃ H ₃ BrF ₂ O ₂	[2][4]
Molecular Weight	188.96 g/mol	[2][4]
Appearance	Colorless to almost colorless clear liquid	[2]
Density	1.71 - 1.79 g/cm ³ at 23 °C	[1][2][4]
Boiling Point	87 - 98 °C at 760 mmHg	[1][2][4]
Refractive Index	1.38 - 1.40 at 20-23 °C	[1][2][4]
Flash Point	6.6 °C	[1][4]
Vapor Pressure	64.1 mmHg at 25 °C	[4]
Purity	≥95-97% (GC)	[2][5]

For optimal stability, **Methyl Bromodifluoroacetate** should be stored in a cool, dark, and well-ventilated place, with recommended temperatures between 2 and 8 °C.[2][6] It should be kept in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[6][7]

Structural Representation

The structure of **Methyl Bromodifluoroacetate** is fundamental to its reactivity. The presence of two electron-withdrawing fluorine atoms significantly influences the adjacent carbon and the reactivity of the bromine atom.

Caption: Chemical structure of **Methyl Bromodifluoroacetate**.

Section 2: Spectroscopic Characterization

While specific, dedicated spectra for **Methyl Bromodifluoroacetate** are not widely published, its structure allows for the confident prediction of its key spectroscopic features. This predictive analysis is crucial for researchers to confirm the identity and purity of the compound during experimental work.

- ^1H NMR: The proton NMR spectrum is expected to be very simple, showing a single sharp peak (singlet) corresponding to the three equivalent protons of the methyl ester group (-OCH₃). The chemical shift would likely appear in the range of 3.7-4.0 ppm, deshielded due to the influence of the adjacent oxygen atom.[8]
- ^{13}C NMR: The carbon NMR spectrum should exhibit three distinct signals: one for the methyl carbon (-OCH₃) around 50-60 ppm, one for the carbonyl carbon (C=O) in the 160-170 ppm range, and a unique signal for the bromodifluoromethyl carbon (-CBrF₂). This latter carbon signal would appear as a triplet due to coupling with the two fluorine atoms.
- ^{19}F NMR: The fluorine NMR spectrum is predicted to show a single resonance (a singlet), as the two fluorine atoms are chemically equivalent. This signal provides a clear diagnostic marker for the CF₂ group.[3]
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1750-1780 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in an ester. The presence of C-F bonds would also result in strong absorption bands in the 1100-1300 cm⁻¹ region.
- Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the mass spectrum would show the molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) due to the presence of a single bromine atom. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) and the bromine atom.[9]

Section 3: Chemical Properties and Reactivity

Methyl Bromodifluoroacetate is a highly versatile and reactive intermediate primarily used to introduce fluorinated moieties into organic molecules.[2][4] Its reactivity is centered around the carbon-bromine bond.

Role as a Difluoromethylating Agent

A key application of this reagent and its analogues, like ethyl bromodifluoroacetate, is in difluoromethylation reactions.^[10] The process often involves an initial N-, O-, or C-alkylation, where the substrate displaces the bromide, followed by subsequent hydrolysis and decarboxylation to yield the final difluoromethylated product (-CF₂H). This two-step, one-pot sequence provides a convenient, transition-metal-free pathway to install the CF₂H group, which is a valuable bioisostere for hydroxyl and thiol groups in medicinal chemistry.^{[10][11]}

Caption: General pathway for N-difluoromethylation using Bromodifluoroacetate.

Applications in Synthesis

The unique combination of bromine and fluorine atoms makes this compound a valuable asset in producing a wide range of molecules:

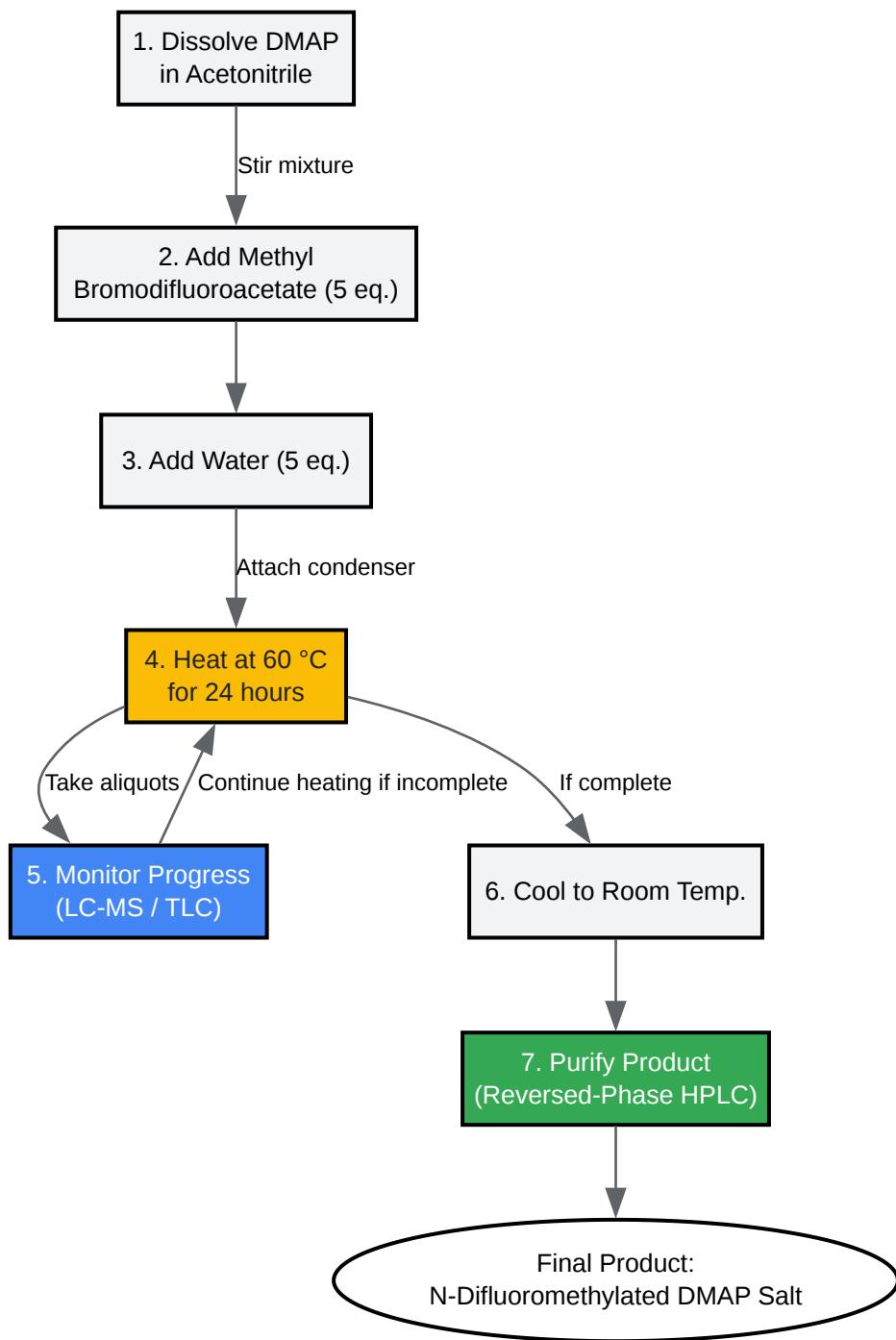
- Pharmaceuticals: It is a key intermediate for synthesizing active pharmaceutical ingredients (APIs).^{[1][4]} The incorporation of fluorine often enhances metabolic stability, bioavailability, and binding affinity.^{[1][3][11]}
- Agrochemicals: In the agrochemical sector, it is used to develop novel pesticides and herbicides with increased efficacy.^{[1][4]}
- Advanced Materials: Its reactivity supports the production of specialized polymers and coatings with superior thermal and chemical resistance.^{[1][2]}

Section 4: Experimental Protocol: N-Difluoromethylation of 4-Dimethylaminopyridine (DMAP)

This section provides a validated, step-by-step methodology for a representative reaction using a bromodifluoroacetate ester. The protocol is adapted from established literature procedures for the ethyl analogue and illustrates the practical application of the reagent's reactivity.^[10]

Objective: To synthesize the N-difluoromethylated derivative of DMAP via an alkylation-hydrolysis-decarboxylation cascade.

Materials:


- 4-Dimethylaminopyridine (DMAP)
- **Methyl Bromodifluoroacetate**
- Acetonitrile (ACN), HPLC grade
- Water, deionized
- Round-bottom flask with magnetic stirrer
- Reflux condenser
- Heating mantle or oil bath

Step-by-Step Methodology

- Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of DMAP in acetonitrile (to a concentration of approx. 0.1 M).
 - Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction without interfering.
- Reagent Addition: Add 5.0 equivalents of **Methyl Bromodifluoroacetate** to the stirred solution.
 - Rationale: A significant excess of the alkylating agent is used to drive the reaction to completion, maximizing the conversion of the starting material.
- Addition of Water: Add 5.0 equivalents of deionized water to the reaction mixture.
 - Rationale: Water is essential for the in situ hydrolysis of the intermediate ester, which is the prerequisite step for the subsequent decarboxylation.
- Heating: Equip the flask with a reflux condenser and heat the mixture to 60 °C with vigorous stirring.

- Rationale: Moderate heating provides the necessary activation energy for both the initial N-alkylation and the subsequent hydrolysis/decarboxylation steps without causing significant degradation.
- Monitoring: Monitor the reaction progress over 24 hours using a suitable analytical technique (e.g., TLC or LC-MS) to observe the consumption of DMAP and the formation of the product.
- Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product can be isolated and purified using standard techniques such as reversed-phase HPLC, as the final product is an ionic salt.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for a typical N-difluoromethylation reaction.

Section 5: Safety and Handling

Methyl Bromodifluoroacetate is a reactive and hazardous chemical that requires careful handling in a controlled laboratory environment.[\[4\]](#)

- Hazards:
 - Flammability: It is a highly flammable liquid and vapor with a low flash point.[\[6\]](#) Keep away from heat, sparks, open flames, and other ignition sources.[\[7\]](#)
 - Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[\[6\]](#)
 - Corrosivity: It causes severe skin burns and eye damage.[\[6\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[\[6\]](#) All operations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[\[7\]](#)
- Handling and Storage: Use explosion-proof equipment and take precautionary measures against static discharge.[\[7\]](#) Store in a tightly closed container in a cool, well-ventilated, and locked area.[\[6\]](#)
- First Aid:
 - Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[\[7\]](#) Seek immediate medical attention.[\[6\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[\[6\]](#)
 - Ingestion: Rinse mouth but do NOT induce vomiting. Seek immediate medical attention.[\[6\]](#)
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[\[6\]](#)

Conclusion

Methyl Bromodifluoroacetate is a high-value reagent with a unique and powerful role in modern synthetic chemistry. Its well-defined physical properties and predictable reactivity make it an indispensable tool for the targeted introduction of difluoromethyl groups, a critical strategy

in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials. While its hazardous nature necessitates stringent safety protocols, a thorough understanding of its characteristics, as detailed in this guide, allows researchers to harness its full synthetic potential responsibly and effectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cas 683-98-7, METHYL BROMODIFLUOROACETATE | lookchem [lookchem.com]
- 5. keyorganics.net [keyorganics.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Methyl 2-chloro-2,2-difluoroacetate [webbook.nist.gov]
- 10. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF₂COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl Bromodifluoroacetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630999#physical-and-chemical-properties-of-methyl-bromodifluoroacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com